1-ethyl-N,N-dimethyl-4-[({3-[(naphthalen-1-yloxy)methyl]phenyl}carbonyl)amino]-1H-pyrazole-5-carboxamide
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Overview
Description
1-ETHYL-N,N-DIMETHYL-4-({3-[(1-NAPHTHYLOXY)METHYL]BENZOYL}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a naphthyloxy group, and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-N,N-DIMETHYL-4-({3-[(1-NAPHTHYLOXY)METHYL]BENZOYL}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the naphthyloxy group, and the attachment of the benzoyl group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness. The use of automated reactors and continuous flow systems can help in scaling up the synthesis process while maintaining the quality of the product.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-N,N-DIMETHYL-4-({3-[(1-NAPHTHYLOXY)METHYL]BENZOYL}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the specific transformation desired. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions can vary widely, depending on the specific reaction pathway and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-ETHYL-N,N-DIMETHYL-4-({3-[(1-NAPHTHYLOXY)METHYL]BENZOYL}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be utilized in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-ETHYL-N,N-DIMETHYL-4-({3-[(1-NAPHTHYLOXY)METHYL]BENZOYL}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1-ETHYL-N,N-DIMETHYL-4-({3-[(1-NAPHTHYLOXY)METHYL]BENZOYL}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE include:
Indole derivatives: These compounds share a similar aromatic structure and have diverse biological activities.
Benzoyl derivatives: These compounds contain a benzoyl group and are used in various chemical and pharmaceutical applications.
Uniqueness
The uniqueness of 1-ETHYL-N,N-DIMETHYL-4-({3-[(1-NAPHTHYLOXY)METHYL]BENZOYL}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications in multiple fields of research. Its structure allows for unique interactions with molecular targets, making it a valuable compound for further investigation.
Properties
Molecular Formula |
C26H26N4O3 |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-ethyl-N,N-dimethyl-4-[[3-(naphthalen-1-yloxymethyl)benzoyl]amino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C26H26N4O3/c1-4-30-24(26(32)29(2)3)22(16-27-30)28-25(31)20-12-7-9-18(15-20)17-33-23-14-8-11-19-10-5-6-13-21(19)23/h5-16H,4,17H2,1-3H3,(H,28,31) |
InChI Key |
GJAHQGFYFSZUSH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)C2=CC=CC(=C2)COC3=CC=CC4=CC=CC=C43)C(=O)N(C)C |
Origin of Product |
United States |
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